N-(4-Phenylthiazol-2-yl)-2-(piperidin-1-yl)acetamide
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Overview
Description
N-(4-Phenylthiazol-2-yl)-2-(piperidin-1-yl)acetamide is a compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
The synthesis of N-(4-Phenylthiazol-2-yl)-2-(piperidin-1-yl)acetamide typically involves the Hantzsch method, which is a well-known procedure for creating thiazole derivatives . The synthetic route generally starts with the reaction of N-phenyl-N-thiocarbamoyl-β-alanine with monochloroacetic acid in the presence of different solvents such as water, acetic acid, DMF, or ethanol, and bases like sodium acetate, sodium carbonate, or triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(4-Phenylthiazol-2-yl)-2-(piperidin-1-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine monohydrate, methanol, and anhydrous aluminum chloride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction with hydrazine monohydrate can lead to the formation of hydrazone derivatives, which may exhibit enhanced antimicrobial properties .
Scientific Research Applications
N-(4-Phenylthiazol-2-yl)-2-(piperidin-1-yl)acetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial and antifungal agent . Its ability to induce oxidative damage in pathogenic fungi like Candida albicans makes it a promising candidate for the development of new antifungal drugs . Additionally, it has been studied for its potential anticancer properties, making it a valuable compound in cancer research .
Mechanism of Action
The mechanism of action of N-(4-Phenylthiazol-2-yl)-2-(piperidin-1-yl)acetamide involves the induction of oxidative stress in target cells. This compound increases the levels of reactive oxygen species (ROS) within the cells, leading to DNA damage and ultimately cell death . The molecular targets and pathways involved include genes related to the anti-oxidative stress response, such as CAP1, CTA1, TRR1, and SODs . The addition of ROS scavengers like glutathione, N-acetyl-L-cysteine, or oligomeric proanthocyanidins can reduce the compound’s antifungal activities, highlighting the importance of ROS in its mechanism of action .
Comparison with Similar Compounds
N-(4-Phenylthiazol-2-yl)-2-(piperidin-1-yl)acetamide can be compared with other thiazole derivatives, such as 4-phenyl-1,3-thiazol-2-yl hydrazine (31C) and EM-01D2 . These compounds share similar structures and exhibit comparable biological activities, including antifungal and antimicrobial properties
Properties
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)-2-piperidin-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c20-15(11-19-9-5-2-6-10-19)18-16-17-14(12-21-16)13-7-3-1-4-8-13/h1,3-4,7-8,12H,2,5-6,9-11H2,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVKKPPJQYQTPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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